4-(2,5-Dimethoxybenzoyl)isoquinoline
Overview
Description
4-(2,5-Dimethoxybenzoyl)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 5 positions. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines and are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxybenzoyl)isoquinoline typically involves the condensation of 2,5-dimethoxybenzoyl chloride with isoquinoline under basic conditions. This reaction can be catalyzed by a base such as pyridine or triethylamine, and the reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization and functionalization. The use of metal catalysts, such as palladium or copper, is common in these processes to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethoxybenzoyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions include quinones, reduced isoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
4-(2,5-Dimethoxybenzoyl)isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a simpler structure, lacking the benzoyl and methoxy groups.
Quinoline: Structurally similar but with a nitrogen atom at a different position in the ring system.
Benzimidazo[2,1-a]isoquinoline: A fused heterocyclic compound with similar biological activities.
Uniqueness: 4-(2,5-Dimethoxybenzoyl)isoquinoline is unique due to the presence of the 2,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-13-7-8-17(22-2)15(9-13)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGFWLYVVBXAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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